

Application of Mps1-IN-2 to Study Spindle Assembly Checkpoint Defects

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Compound of Interest		
Compound Name:	Mps1-IN-2	
Cat. No.:	B560071	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the small molecule inhibitor **Mps1-IN-2** and other potent Mps1 inhibitors for investigating the intricacies of the spindle assembly checkpoint (SAC). The protocols and data presented herein are designed to facilitate the study of SAC defects, a hallmark of chromosomal instability and a key area of interest in cancer research and drug development.

Mps1 (Monopolar spindle 1), a dual-specificity kinase, is a critical upstream regulator of the SAC.[1] Its primary function is to ensure the fidelity of chromosome segregation by preventing premature anaphase onset until all chromosomes have achieved proper bipolar attachment to the mitotic spindle.[1][2] Inhibition of Mps1 kinase activity leads to a cascade of events that ultimately dismantle the SAC, providing a powerful tool to dissect its molecular mechanisms and to identify potential therapeutic targets. **Mps1-IN-2** and similar inhibitors are instrumental in studying defects in Mad1 and Mad2 recruitment to unattached kinetochores, a crucial step in SAC activation.[3]

Key Applications:

 Induction and analysis of premature mitotic exit: Mps1 inhibitors override the mitotic arrest induced by spindle poisons like nocodazole or taxol, leading to a shortened mitosis. This allows for the precise timing and molecular characterization of events leading to SAC satisfaction or override.



- Investigation of chromosome congression and segregation defects: Chemical inhibition of Mps1 often results in chromosome misalignment at the metaphase plate and subsequent missegregation during anaphase, leading to aneuploidy.[2][4] These phenotypes can be quantified to assess the impact of Mps1 inhibition on genomic stability.
- Dissection of the SAC signaling cascade: By inhibiting Mps1, researchers can study the downstream consequences on the recruitment and localization of other key SAC proteins, such as Mad2, Bub1, and BubR1, to the kinetochores.[4]
- High-throughput screening for novel anti-cancer therapeutics: Given the overexpression of Mps1 in various cancers, inhibitors like Mps1-IN-2 serve as valuable tools in screening for compounds that can selectively target cancer cells by inducing mitotic catastrophe.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing Mps1 inhibitors to probe SAC function.

Table 1: Effect of Mps1 Inhibition on Mitotic Timing

Cell Line	Mps1 Inhibitor	Concentration	Effect on Mitotic Duration	Reference
HeLa	NMS-P715	1.5 μΜ	5-fold reduction	[5]
RPE1	AZ3146	Varies	Dose-dependent decrease	[6]
U2OS	Mps1-IN-1	Not specified	~40% reduction	[3]

Table 2: Impact of Mps1 Inhibition on Chromosome Alignment and SAC Protein Localization

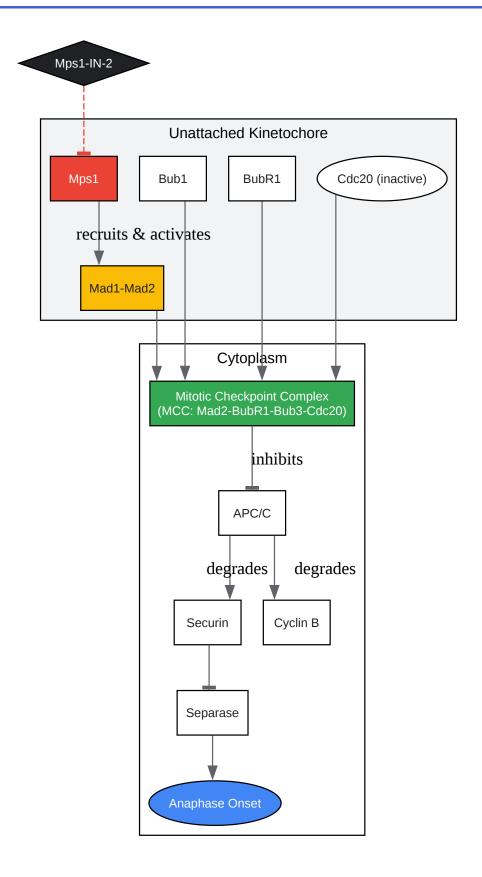


Cell Line	Mps1 Inhibitor	Concentrati on	Phenotype	Quantitative Observatio n	Reference
HeLa	AZ3146	2 μΜ	Chromosome misalignment	>85% of cells affected	[4]
U2OS	Mps1-IN-1 + Nocodazole	Not specified	Reduced kinetochore- bound Mad2	70% reduction	[3]
HeLa	Cdc20 depletion	Not specified	Reduced kinetochore C-Mad2	~50% decrease	[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of Mps1 in the spindle assembly checkpoint and provide an overview of a typical experimental workflow for studying SAC defects using Mps1 inhibitors.

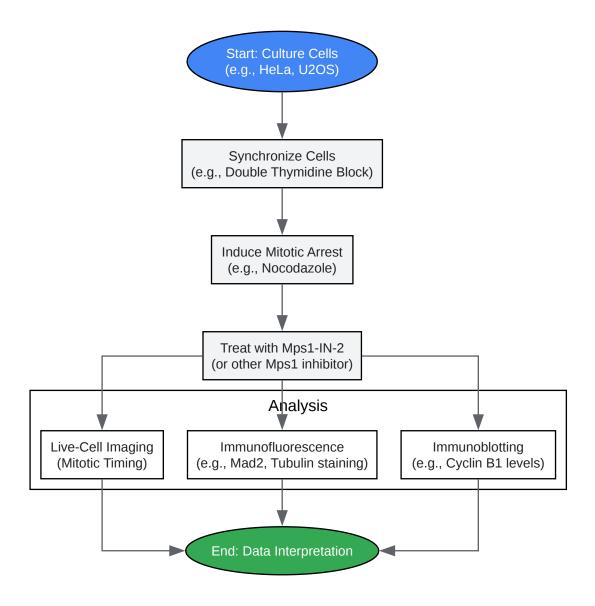




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Caption: Mps1's central role in the Spindle Assembly Checkpoint signaling cascade.





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